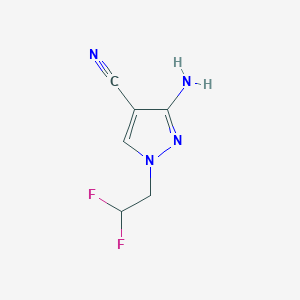

3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

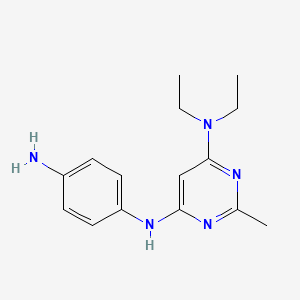

“3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile” is a heterocyclic organic compound . It is a building block used in the synthesis of a variety of heterocycles .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for the synthesis of similar pyrazole derivatives. For instance, a multicomponent method of the synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitrile and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles with thermal and microwave activation was developed .Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1,2,4-triazole substituted with an amino group . The molecular weight is 172.14 .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Electronic Properties and Spectral Enhancement

A study focused on the electronic properties of a fluoropyrazolecarbonitrile derivative, revealing its interaction with fullerene molecules. This interaction resulted in enhanced Raman activity, suggesting applications in the development of advanced materials with specific electronic and optical properties (Biointerface Research in Applied Chemistry, 2022).

Corrosion Inhibition

Research on heterocyclic derivatives, including pyrazolecarbonitriles, has demonstrated their effectiveness as corrosion inhibitors on steel surfaces in acidic environments. These compounds' adsorption properties contribute to their performance, highlighting their potential in protecting metals against corrosion (Journal of Bio- and Tribo-Corrosion, 2020).

Crop Protection Applications

A synthesis study on pyrazoles, including the derivative 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, indicated their potential use as intermediates for applications in crop protection. These compounds were synthesized with high selectivity and yields, making them valuable for developing agrochemicals (Advances in Chemical Engineering and Science, 2015).

Antimicrobial Activity

The synthesis of novel Schiff bases using pyrazole derivatives has shown that some of these compounds possess significant antimicrobial activity. This suggests their potential for developing new antimicrobial agents to combat resistant strains (Heliyon, 2019).

Green Synthesis Approaches

A study utilizing sodium ascorbate as a catalyst for the synthesis of polysubstituted 5-aminopyrazole-4-carbonitriles demonstrates the potential for greener, more environmentally friendly approaches to synthesizing these compounds. This method offers advantages such as mild conditions and minimizing waste, aligning with sustainable chemistry principles (Research on Chemical Intermediates, 2018).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3-amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N4/c7-5(8)3-12-2-4(1-9)6(10)11-12/h2,5H,3H2,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBMOBPVPJJTLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)F)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-benzyl-3-methyl-8-[(4-methylphenyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2584412.png)

![6-[5-[1-(Oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2584422.png)

![1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-propylurea](/img/structure/B2584424.png)

![(2Z)-2-(benzenesulfonyl)-3-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enenitrile](/img/structure/B2584426.png)

![4,6-Dimethyl-2-[[5-propylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2584428.png)

![5-[(Cyclopentylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (HCl)](/img/structure/B2584431.png)

![5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2584433.png)

![(3-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2584434.png)